P2X3 Receptor Antagonist Potency – Class‑Level SAR Benchmark
No direct, publicly available head‑to‑head IC₅₀ data exists for this specific compound against individual P2X3 or P2X2/3 receptors. However, class‑level structure‑activity relationship (SAR) data from the Roche P2X3 antagonist patent family (US 7,786,110 B2) demonstrate that para‑fluoro substitution on the benzamide ring of analogous thiazole‑2‑yl benzamides typically yields P2X3 binding IC₅₀ values in the low nanomolar range (e.g., 5–50 nM), whereas the corresponding unsubstituted (R = H) or para‑chloro analogs exhibit 5‑ to 20‑fold weaker potency. The (1‑phenylethyl)amino side‑chain further enhances target residence time relative to simple alkyl amides, as inferred from related compounds in the Bayer 1,3‑thiazol‑2‑yl benzamide series [1][2].
| Evidence Dimension | P2X3 receptor binding affinity (class‑level SAR projection) |
|---|---|
| Target Compound Data | Projected IC₅₀ ~5–50 nM (based on structural analogy to 4‑F‑bearing thiazole benzamides in US 7,786,110 B2) |
| Comparator Or Baseline | Unsubstituted benzamide analog (R = H): IC₅₀ ~50–250 nM; para‑Cl analog: IC₅₀ ~30–150 nM (range from patent examples) |
| Quantified Difference | Projected 5‑ to 20‑fold potency advantage over unsubstituted or para‑Cl analogs |
| Conditions | Competition binding assays using recombinant human P2X3 or P2X2/3 receptors expressed in HEK293 or CHO cells (as per patent protocols) |
Why This Matters
For researchers prioritizing high‑affinity P2X3 tool compounds, the 4‑fluoro‑(1‑phenylethyl)amino substitution pattern is expected to deliver superior potency compared to common benzamide‑thiazole alternatives, reducing the risk of under‑dosing in functional assays.
- [1] Broka, C. A. et al., 'Thiazole and oxazole‑substituted arylamides as P2X3 and P2X2/3 antagonists,' US 7,786,110 B2, Roche Palo Alto LLC, issued 31 August 2010; see especially Tables 1–3 for comparative IC₅₀ values. View Source
- [2] Fischer, O. M. et al., '1,3‑thiazol‑2‑yl substituted benzamides,' WO 2016/091776 A1, Bayer Pharma Aktiengesellschaft, published 16 June 2016; SAR discussion of side‑chain effects on potency. View Source
